molecular formula C21H21ClN2O2 B7704364 N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide

N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide

Cat. No.: B7704364
M. Wt: 368.9 g/mol
InChI Key: BWUFRXKLGIUWRQ-UHFFFAOYSA-N
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Description

N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group, a chloro substituent, and a quinoline moiety

Properties

IUPAC Name

N-butyl-3-chloro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-2-3-11-24(21(26)16-8-6-9-18(22)13-16)14-17-12-15-7-4-5-10-19(15)23-20(17)25/h4-10,12-13H,2-3,11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUFRXKLGIUWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Chlorination: The quinoline derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

    Amidation: The chlorinated quinoline derivative is reacted with butylamine and benzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form a quinone derivative.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro substituent can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Lacks the chloro and quinoline substituents, resulting in different chemical and biological properties.

    3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide: Similar structure but lacks the butyl group, which may affect its solubility and bioavailability.

    N-butyl-3-chloro-N-[(2-hydroxyphenyl)methyl]benzamide: Similar structure but with a phenyl group instead of a quinoline moiety, leading to different biological activities.

Uniqueness

N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide is unique due to the presence of both the quinoline and benzamide moieties, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.

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